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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the Chromodomain-Helicas-

DNA-binding protein 1 (CHD-1) and its fundamental role in organizing the eukaryotic genome.

We will explore the molecular mechanisms by which CHD-1 influences nucleosome positioning,

present quantitative data on its remodeling activity, and detail the experimental protocols used

to investigate these functions.

Introduction to CHD-1 and Nucleosome Positioning
The packaging of DNA into chromatin is a critical determinant of gene expression and other

DNA-templated processes. The fundamental repeating unit of chromatin is the nucleosome,

which consists of approximately 147 base pairs of DNA wrapped around a histone octamer.

The precise placement and spacing of nucleosomes along the DNA, known as nucleosome

positioning, governs the accessibility of DNA to regulatory factors.

CHD-1 is a highly conserved ATP-dependent chromatin remodeling protein that plays a crucial

role in establishing and maintaining nucleosome architecture.[1][2] As a member of the CHD

family, it is characterized by a tripartite domain structure: N-terminal tandem chromodomains, a

central SNF2-related helicase/ATPase domain, and a C-terminal DNA-binding domain.[1][2][3]

CHD-1 utilizes the energy from ATP hydrolysis to reposition or "slide" nucleosomes along DNA,

thereby regulating linker DNA length and creating evenly spaced nucleosomal arrays.[4][5][6]

This activity is vital for processes such as transcription, DNA repair, and the maintenance of

pluripotency in embryonic stem cells.[1][4][7]
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Molecular Mechanism of CHD-1 Action
CHD-1 functions as a monomer to shift nucleosomal DNA bidirectionally.[5][6] The remodeling

process is initiated by the binding of CHD-1 to the nucleosome. The ATPase motor domain

engages the DNA at an internal site known as superhelical location 2 (SHL2), approximately 20

base pairs from the central dyad axis of the nucleosome.[5][8] Upon ATP hydrolysis, the

ATPase motor translocates DNA unidirectionally towards the dyad.[4][5] This action, coupled

with CHD-1's hold on the histone octamer, results in the repositioning of the nucleosome along

the DNA.[4]

The various domains of CHD-1 play distinct but coordinated roles. The C-terminal DNA-binding

domain (containing SANT and SLIDE domains) binds to DNA exiting the nucleosome, which is

required for efficient repositioning.[4][9] The N-terminal chromodomains can interact with

nucleosomal DNA and regulate the ATPase motor, preventing its activation in the absence of a

proper nucleosome substrate.[10] Cryo-electron microscopy studies have revealed that CHD-1
binding can detach or unwrap the outer turn of DNA from the histone octamer, creating a

remodeling intermediate poised for catalysis.[4][8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b15568617?utm_src=pdf-body
https://www.benchchem.com/product/b15568617?utm_src=pdf-body
https://academic.oup.com/nar/article/51/19/10326/7279037
https://www.bio.aps.anl.gov/science/Chd1-chromatin.html
https://www.benchchem.com/product/b15568617?utm_src=pdf-body
https://academic.oup.com/nar/article/51/19/10326/7279037
https://academic.oup.com/nar/article/46/10/4978/4948037
https://pmc.ncbi.nlm.nih.gov/articles/PMC5697743/
https://academic.oup.com/nar/article/51/19/10326/7279037
https://www.benchchem.com/product/b15568617?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5697743/
https://www.benchchem.com/product/b15568617?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5697743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5391205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2950701/
https://www.benchchem.com/product/b15568617?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5697743/
https://academic.oup.com/nar/article/46/10/4978/4948037
https://pmc.ncbi.nlm.nih.gov/articles/PMC5391205/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleosome

CHD-1 Protein

Histone
Octamer DNA

ATPase Motor
(at SHL+2)

 Binds

Chromodomains

DNA-Binding
Domain

ADP + Pi

 Hydrolysis

 Binds Extranucleosomal DNA

ATP

DNA Translocation
(Nucleosome Sliding)

 Repositions

Click to download full resolution via product page

Caption: Mechanism of CHD-1 mediated nucleosome sliding.

Quantitative Impact on Nucleosome Positioning
CHD-1's primary quantitative impact is on the length of linker DNA between nucleosomes,

which defines the spacing of the nucleosomal array. In vitro and in vivo studies have

demonstrated that CHD-1 generally promotes the formation of shorter, more compact

nucleosome spacing compared to other remodelers.
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Organism /

System
Remodeler(s)

Observed

Nucleosome

Spacing / Linker

Length

Key Finding Reference

S. cerevisiae (in

vivo)

Wild-Type

(CHD1, ISW1)

Heterogeneous

spacing

CHD1 and ISW1

compete; CHD1

dominates genes

with shorter

spacing, while

ISW1 dominates

those with longer

spacing.

[11]

S. cerevisiae (in

vivo)
chd1Δ

Loss of 3'

nucleosome

positioning,

altered spacing.

CHD1 is required

for establishing

regular

nucleosome

arrays

downstream of

the transcription

start site.

[12][13]

S. pombe (in

vivo)

Hrp1, Hrp3

(CHD1-type)

Regular genic

arrays

Hrp1 and Hrp3

are essential for

linking regular

nucleosome

arrays to most

transcription start

sites.

[14][15]

S. cerevisiae

with K. lactis

Chd1

K. lactis Chd1 Increased

internucleosomal

spacing

compared to

native S.

cerevisiae Chd1.

Orthologous

Chd1 proteins

can generate

different

characteristic

spacing,

indicating

sequence

[12][16]
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evolution of the

remodeler itself

dictates spacing.

In Vitro

Reconstitution
Chd1

~22 bp linker

DNA

Chd1 creates

relatively small

linkers compared

to other

remodelers like

INO80 (~41 bp)

and ISW2 (~29

bp).

[17]

Role in Transcription and Interplay with Cellular
Factors
CHD-1 function is intimately linked with transcription elongation. It is found associated with the

transcribed regions of active genes and physically interacts with several key elongation factors.

[3][18] These interactions are thought to recruit CHD-1 to sites of active transcription, where it

performs a crucial "clean-up" role: re-establishing the proper nucleosome barrier in the wake of

RNA Polymerase II (Pol II) passage.[5][8] This function is critical for preventing cryptic

transcription initiation from within gene bodies.[8]

Key interacting partners include:

Paf1 Complex: CHD-1 directly interacts with the Rtf1 subunit of the Polymerase-Associated

Factor 1 (Paf1) complex, which travels with Pol II.[3][19] This interaction is crucial for the

proper localization of CHD-1 across gene bodies.[19]

Spt4-Spt5 and FACT: CHD-1 associates with components of the essential elongation factors

Spt4-Spt5 and the FACT (Facilitates Chromatin Transcription) complex.[3][18]

This network of interactions ensures that chromatin remodeling is tightly coupled to the

transcription cycle, maintaining genome integrity during gene expression.
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Caption: CHD-1's interplay with the transcription elongation machinery.

Experimental Protocols
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Investigating the function of CHD-1 requires specialized techniques to map nucleosome

positions and protein-DNA interactions at a genome-wide scale.

Micrococcal Nuclease sequencing (MNase-seq)
MNase-seq is the gold standard for mapping nucleosome positions. Micrococcal nuclease

preferentially digests the accessible linker DNA between nucleosomes, leaving behind

nuclease-protected mononucleosomal DNA fragments.[20][21]
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Caption: A generalized workflow for an MNase-seq experiment.

Detailed Methodology (Generalized):
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Cell Preparation: Harvest cells and perform optional cross-linking with formaldehyde to fix

protein-DNA interactions in place. This step is often omitted for native chromatin mapping.

Chromatin Isolation: Lyse cells to release nuclei, which are then further processed to isolate

soluble chromatin.[22]

MNase Digestion: Incubate the chromatin preparation with a carefully titrated amount of

Micrococcal Nuclease. The goal is to digest the majority of chromatin into

mononucleosomes, avoiding over- or under-digestion.[21][22] The reaction is stopped by

adding a chelating agent like EDTA.

DNA Purification: Proteins are removed by Proteinase K treatment, followed by phenol-

chloroform extraction or column-based purification of the DNA.

Size Selection: The purified DNA fragments are run on an agarose or polyacrylamide gel.

The band corresponding to mononucleosomal DNA (approximately 147 bp, but can range

from 140-180 bp) is excised and the DNA is extracted.[23]

Sequencing Library Preparation: The size-selected DNA fragments are prepared for high-

throughput sequencing. This involves end-repair, addition of an 'A' base to the 3' ends,

ligation of sequencing adapters, and PCR amplification.

Sequencing and Analysis: The library is sequenced. The resulting reads are aligned to a

reference genome, and specialized bioinformatics tools are used to identify the precise

locations of nucleosomes and analyze genome-wide properties like occupancy and

internucleosome spacing.

Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as CHD-
1.

Detailed Methodology (Generalized):

Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins

and DNA that are in close proximity.[24]
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Chromatin Preparation and Fragmentation: Lyse the cells and isolate the chromatin. The

chromatin is then fragmented into smaller pieces (typically 200-600 bp) using sonication or

enzymatic digestion.[25]

Immunoprecipitation (IP): The fragmented chromatin is incubated with an antibody specific to

the protein of interest (e.g., anti-CHD1). The antibody-protein-DNA complexes are then

captured using magnetic beads (Protein A/G).[24][25]

Washing: The beads are washed multiple times to remove non-specifically bound chromatin,

enriching for fragments associated with the target protein.[25]

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating. The

protein is digested with Proteinase K, and the associated DNA is purified.[25]

Library Preparation and Sequencing: The purified DNA is used to generate a sequencing

library, which is then sequenced.

Data Analysis: Sequencing reads are aligned to the genome, and "peaks" are identified

where there is a significant enrichment of reads compared to a control sample (e.g., input

DNA or IgG IP). These peaks represent the binding sites of the target protein.

In Vitro Nucleosome Reconstitution and Remodeling
Assays
These assays allow for the study of CHD-1's activity in a controlled, cell-free environment.

Detailed Methodology (Generalized):

Component Preparation: Purify recombinant histone octamers and the CHD-1 protein.

Prepare a DNA template, often a specific positioning sequence like the Widom 601

sequence, which can be fluorescently labeled.[26][27]

Nucleosome Reconstitution: Assemble nucleosomes onto the DNA template. A common

method is salt gradient dialysis, where DNA and histone octamers are mixed in a high-salt

buffer, and the salt concentration is slowly decreased, allowing nucleosomes to form.[26][28]
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Remodeling Reaction: Incubate the reconstituted nucleosomes with purified CHD-1 and ATP

in an appropriate reaction buffer. The reaction is allowed to proceed for a set time course.[9]

Analysis of Positioning: Stop the reaction and analyze the resulting nucleosome positions. A

common method is native polyacrylamide gel electrophoresis (PAGE), where nucleosomes

that have been moved from the end of a DNA fragment to a more central position exhibit

altered mobility.[29] Alternatively, restriction enzyme accessibility assays or histone-DNA

cross-linking can be used to map the positions with higher resolution.[26][30]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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